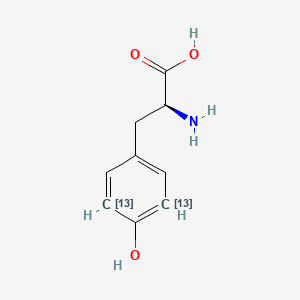
L-Tyrosine-3,5-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine-3,5-13C2: is a stable isotope-labeled form of L-Tyrosine, an aromatic, polar, non-essential amino acid. The labeling involves the incorporation of carbon-13 isotopes at the 3 and 5 positions of the phenol ring. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-3,5-13C2 typically involves the incorporation of carbon-13 labeled precursors into the L-Tyrosine molecule. One common method is the chemical synthesis starting from carbon-13 labeled benzene derivatives, which are then subjected to a series of reactions including nitration, reduction, and amino acid coupling to form the final product .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods such as microbial fermentation. Genetically engineered microorganisms are used to incorporate carbon-13 labeled substrates into the metabolic pathways, resulting in the production of the labeled amino acid .
化学反応の分析
Types of Reactions: L-Tyrosine-3,5-13C2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products:
Oxidation: Formation of ortho-quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives
科学的研究の応用
L-Tyrosine-3,5-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as enzyme kinetics.
Medicine: Used in research related to neurological disorders, as L-Tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine.
Industry: Employed in the production of labeled pharmaceuticals and in the study of drug metabolism .
作用機序
The mechanism of action of L-Tyrosine-3,5-13C2 is similar to that of L-Tyrosine. It acts as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the kinetics of these processes. The compound is incorporated into proteins and enzymes, enabling the study of their structure and function .
類似化合物との比較
L-Phenylalanine-3,5-13C2: Another labeled amino acid used in metabolic studies.
L-Alanine-3-13C: Used for tracing metabolic pathways involving alanine.
L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride: A deuterium-labeled amino acid used in protein studies .
Uniqueness: L-Tyrosine-3,5-13C2 is unique due to its specific labeling at the 3 and 5 positions of the phenol ring, which allows for detailed studies of aromatic amino acid metabolism. Its applications in tracing neurotransmitter biosynthesis and studying enzyme kinetics make it a valuable tool in both basic and applied research .
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
183.17 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxy(3,5-13C2)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3+1,4+1 |
InChIキー |
OUYCCCASQSFEME-ALJHITAUSA-N |
異性体SMILES |
C1=[13CH]C(=[13CH]C=C1C[C@@H](C(=O)O)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



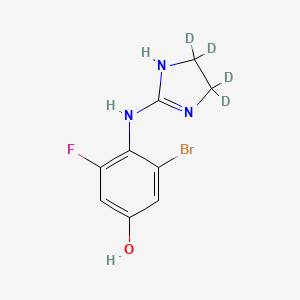
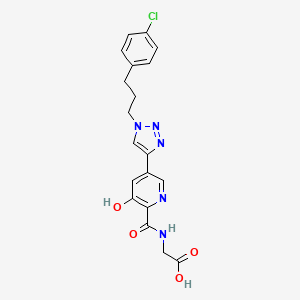
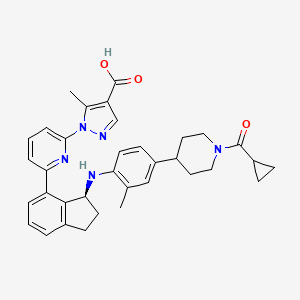
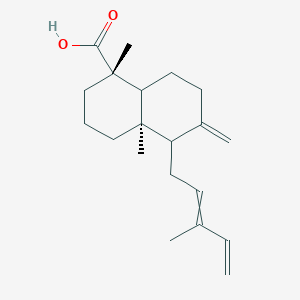
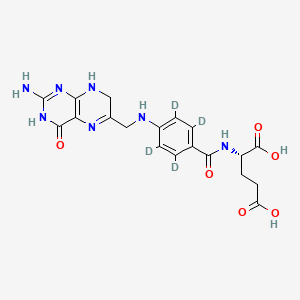
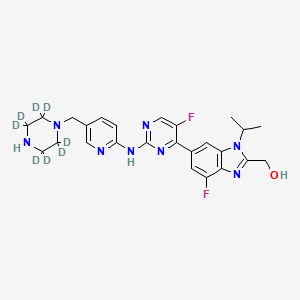
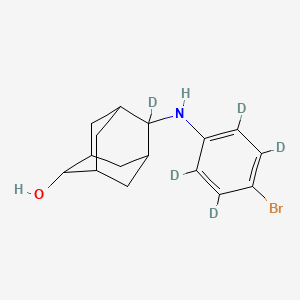

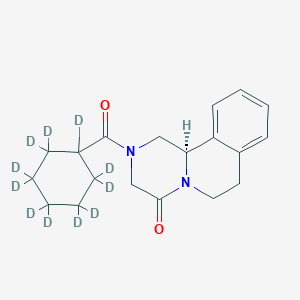
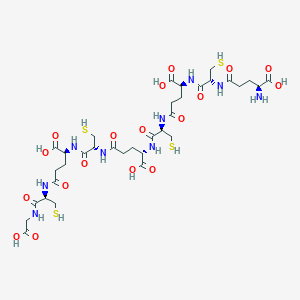

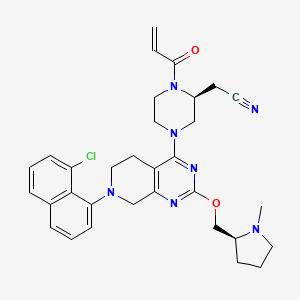
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
